molecular formula C31H35N3O6 B12711128 Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester CAS No. 138405-00-2

Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester

Cat. No.: B12711128
CAS No.: 138405-00-2
M. Wt: 545.6 g/mol
InChI Key: JFFBFVZJMNKXEE-UHFFFAOYSA-N
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Description

Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester typically involves multi-step organic reactions. The process begins with the protection of glycine using a phenylmethoxycarbonyl group. This is followed by the introduction of the 1-oxo-3-phenylpropyl group through amide bond formation. The final step involves esterification to yield the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenyl groups yields carboxylic acids, while reduction of the ester group produces alcohols.

Scientific Research Applications

Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

138405-00-2

Molecular Formula

C31H35N3O6

Molecular Weight

545.6 g/mol

IUPAC Name

1,3-bis(3-phenylpropanoylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C31H35N3O6/c35-28(18-16-24-10-4-1-5-11-24)32-20-27(21-33-29(36)19-17-25-12-6-2-7-13-25)40-30(37)22-34-31(38)39-23-26-14-8-3-9-15-26/h1-15,27H,16-23H2,(H,32,35)(H,33,36)(H,34,38)

InChI Key

JFFBFVZJMNKXEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(CNC(=O)CCC2=CC=CC=C2)OC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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